molecular formula C15H22O2 B14690464 2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane CAS No. 24571-21-9

2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane

Cat. No.: B14690464
CAS No.: 24571-21-9
M. Wt: 234.33 g/mol
InChI Key: BGLZAIMIXSJVRI-UHFFFAOYSA-N
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Description

2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and continuous removal of by-products such as water are crucial for optimizing the reaction.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: RCOCl in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or aldehydes.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The compound can undergo conformational changes that allow it to interact with specific enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and methyl groups at the 2 and 5 positions, respectively This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

24571-21-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2,5-diethyl-5-methyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C15H22O2/c1-4-14(3)11-16-15(5-2,17-12-14)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3

InChI Key

BGLZAIMIXSJVRI-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)(CC)C2=CC=CC=C2)C

Origin of Product

United States

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